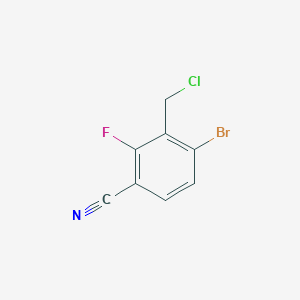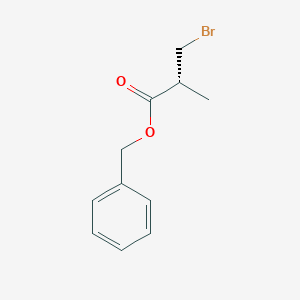
Benzyl (R)-3-bromo-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ®-3-bromo-2-methylpropanoate is an organic compound that belongs to the class of esters It features a benzyl group attached to a 3-bromo-2-methylpropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl ®-3-bromo-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of ®-3-bromo-2-methylpropanoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Benzyl ®-3-bromo-2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl ®-3-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The benzyl group can be oxidized to benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Nucleophilic Substitution: Benzyl ®-3-hydroxy-2-methylpropanoate.
Reduction: Benzyl ®-3-bromo-2-methylpropanol.
Oxidation: Benzyl ®-3-bromo-2-methylpropanoic acid.
Applications De Recherche Scientifique
Benzyl ®-3-bromo-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl ®-3-bromo-2-methylpropanoate involves its interaction with nucleophiles and electrophiles. The ester group can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of the corresponding carboxylic acid and alcohol. The bromine atom can participate in substitution reactions, making the compound versatile in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl ®-3-chloro-2-methylpropanoate: Similar structure but with a chlorine atom instead of bromine.
Benzyl ®-3-iodo-2-methylpropanoate: Similar structure but with an iodine atom instead of bromine.
Benzyl ®-3-fluoro-2-methylpropanoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Benzyl ®-3-bromo-2-methylpropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C11H13BrO2 |
|---|---|
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
benzyl (2R)-3-bromo-2-methylpropanoate |
InChI |
InChI=1S/C11H13BrO2/c1-9(7-12)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1 |
Clé InChI |
BTCCTTIZOKDNEW-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](CBr)C(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(CBr)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


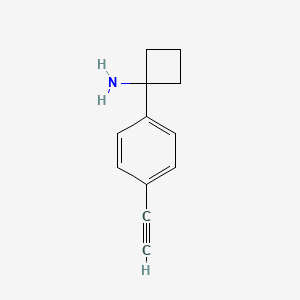
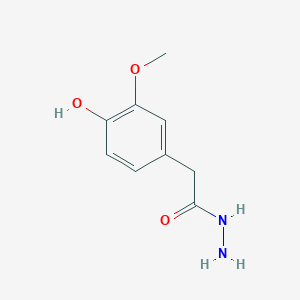
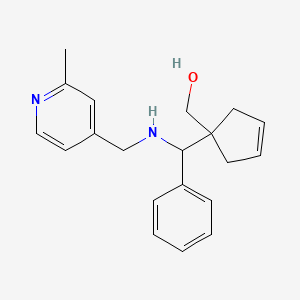
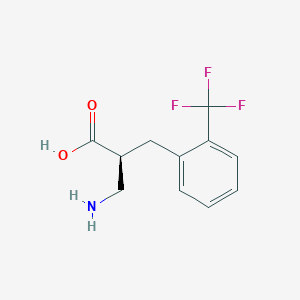


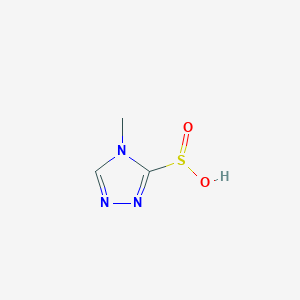


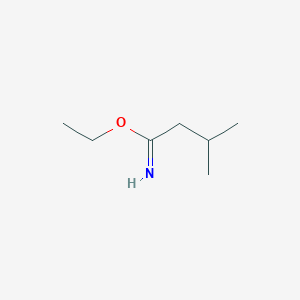
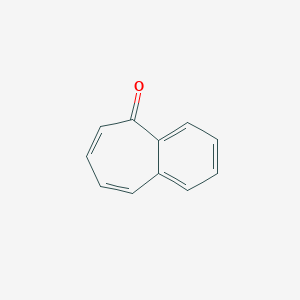
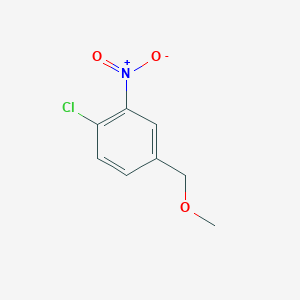
![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one](/img/structure/B12964105.png)
